6-(2-propoxybenzyl)-6H-indolo[2,3-b]quinoxaline
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Overview
Description
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE is a complex organic compound belonging to the indoloquinoxaline family. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The unique structure of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE makes it a valuable subject for scientific research and potential therapeutic applications .
Preparation Methods
The synthesis of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE typically involves a multi-step protocol starting from isatin or its derivatives . The process includes the following steps:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of glacial acetic acid or hydrochloric acid to form the indoloquinoxaline core.
Substitution Reaction: The core structure undergoes further substitution with 2-propoxybenzyl chloride under basic conditions to introduce the 2-propoxyphenylmethyl group.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, focusing on cost-effectiveness and yield improvement .
Chemical Reactions Analysis
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE undergoes various chemical reactions, including:
Scientific Research Applications
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE has been extensively studied for its scientific research applications:
Mechanism of Action
The primary mechanism of action of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE involves DNA intercalation . The compound intercalates into the DNA helix, disrupting vital processes such as DNA replication and transcription, leading to cell death . This mechanism underlies its cytotoxic and antiviral activities .
Comparison with Similar Compounds
6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE can be compared with other indoloquinoxaline derivatives:
Ellipticine: A naturally occurring alkaloid with similar DNA intercalating properties and anticancer activity.
B-220 and 9-OH-B-220: Derivatives with good binding affinity to DNA and potential anticancer properties.
These compounds share structural similarities but differ in their specific substituents and biological activities, highlighting the uniqueness of 6-[(2-PROPOXYPHENYL)METHYL]-6H-INDOLO[2,3-B]QUINOXALINE .
Properties
Molecular Formula |
C24H21N3O |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-[(2-propoxyphenyl)methyl]indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C24H21N3O/c1-2-15-28-22-14-8-3-9-17(22)16-27-21-13-7-4-10-18(21)23-24(27)26-20-12-6-5-11-19(20)25-23/h3-14H,2,15-16H2,1H3 |
InChI Key |
MAZIKCKRTGWUGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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